4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol
Description
Properties
IUPAC Name |
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-18(12-15-8-10-17(21)11-9-15)14(2)20(19-13)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWWPFKGGKBQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333344 | |
| Record name | 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
318284-32-1 | |
| Record name | 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol has garnered attention for its potential therapeutic applications:
- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. This compound has been investigated for its ability to target specific cancer pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory conditions .
Biological Research
In biological contexts, this compound is being studied for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at enzyme-related diseases.
Material Science
Beyond biological applications, this compound is utilized in the development of new materials. Its chemical properties facilitate the creation of advanced polymers and catalysts that can be applied in various industrial processes .
Case Study 1: Anticancer Activity
A study published in Molecular Cancer Therapeutics explored the anticancer effects of pyrazole derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, highlighting the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory mechanisms of this compound revealed that it significantly reduced pro-inflammatory cytokines in cultured macrophages. The findings suggest that it could be beneficial in treating conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol with three categories of analogs: pyrazole-containing phenols, substituted phenols, and pyrazole derivatives without phenol groups.
Pyrazole-Containing Phenols
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (): This compound shares a 3,5-dimethylpyrazole unit but incorporates a pyrazolo-pyrimidine pharmacophore. Compared to the target compound, the additional pyrimidine ring likely increases molecular weight (MW) and hydrogen-bonding capacity, altering solubility and bioactivity. The absence of a phenolic group in this analog reduces acidity (pKa ~10–12 for phenols vs. non-acidic pyrimidine), which may affect membrane permeability .
Substituted Phenols
- Phenol (Benzenol, CAS 108-95-2): The simplest analog lacks substituents, with a pKa of ~9.95. The target compound’s pyrazole-methyl group likely lowers water solubility compared to phenol (22 g/L at 25°C) due to increased hydrophobicity. The phenolic hydroxyl in both compounds enables hydrogen bonding, but steric hindrance from the pyrazole in the target compound may reduce reactivity in electrophilic substitution reactions .
- 2,6-Dimethylphenol (CAS 576-26-1): Ortho-methyl groups increase steric hindrance, raising the pKa (~10.3) compared to phenol. The target compound’s para-substituted pyrazole may similarly elevate pKa but to a lesser extent. Both compounds exhibit antimicrobial properties, though the pyrazole moiety in the target compound could enhance specificity for bacterial targets .
- 4-Propylmethoxybenzene (CAS 6380-23-0): This ether derivative lacks a hydroxyl group, eliminating acidity.
Pyrazole Derivatives Without Phenol Groups
- 1-Phenyl-3,5-dimethylpyrazole: Removing the phenol group from the target compound results in a non-polar structure with higher logP (~3.5 estimated). The absence of the hydroxyl group eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents.
Physicochemical and Pharmacological Data Comparison
Notes:
- The target compound’s logP is higher than phenol due to the hydrophobic pyrazole-phenyl group, suggesting improved lipid membrane penetration but poorer aqueous solubility.
Biological Activity
The compound 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, typically involving the reaction of 3,5-dimethyl-1-phenylpyrazole with benzaldehyde derivatives. The synthesis process often utilizes solvents such as ethanol and catalysts like pyridine to enhance yield and purity.
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyrazole nucleus exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that pyrazole derivatives can inhibit the growth of Staphylococcus aureus, Escherichia coli, and fungal strains such as Aspergillus niger .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4a | S. aureus | 15 |
| 4b | E. coli | 18 |
| 4c | A. niger | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4d | 76 | 86 |
| 4e | 61 | 76 |
Anticancer Properties
Emerging research highlights the anticancer activities of pyrazole derivatives, suggesting their potential as therapeutic agents in cancer treatment. Compounds have shown cytotoxic effects against various cancer cell lines, indicating their ability to induce apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of pyrazole derivatives including our compound against multiple bacterial strains using the agar well diffusion method. The results indicated that modifications in the pyrazole structure significantly influenced antibacterial efficacy.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of substituted pyrazoles in a model of induced inflammation in rats. Results showed that certain derivatives reduced inflammation markers significantly compared to control groups.
Q & A
Basic: What are the optimal synthetic routes for 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of pyrazole derivatives often involves cyclocondensation or coupling reactions. For example, analogous compounds are synthesized via refluxing substituted benzaldehydes with precursors in ethanol under acidic conditions (glacial acetic acid) for 4–6 hours . Yield optimization can be achieved by:
- Temperature Control : Prolonged reflux (4+ hours) ensures complete cyclization.
- Solvent Selection : Absolute ethanol minimizes side reactions.
- Catalysis : Acidic conditions (e.g., acetic acid) enhance reaction rates.
- Purification : Vacuum evaporation and recrystallization improve purity .
Key Reference : Similar protocols for pyrazole-4-carboxylic acid derivatives used phenylhydrazine and DMF-DMA, followed by hydrolysis .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., -OH stretch in benzenol at ~3200 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- NMR :
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 323) .
- X-ray Crystallography : Resolves 3D structure; analogous pyrazole derivatives showed planar geometry with dihedral angles <10° between rings .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Case Study : Pyrazole derivatives showed strong binding to C. albicans CYP51 (PDB: 5TZ1) via hydrophobic interactions .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Sample Degradation : Use continuous cooling to stabilize organic compounds during long experiments .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare MIC values across replicates .
Example : Compound 22 exhibited superior antibacterial activity (MIC = 1.56 µg/mL) against E. coli compared to analogs, attributed to electron-withdrawing chloro substituents enhancing membrane penetration .
Advanced: What are the challenges in designing pharmacokinetic studies, and how can they be mitigated?
Methodological Answer:
- In Vitro Stability :
- In Vivo Models :
Table 1: Biological Activity of Analogous Pyrazole Derivatives
Advanced: How can structural modifications enhance selectivity for specific biological targets?
Methodological Answer:
- Electron-Withdrawing Groups : Chloro or nitro substituents at the phenyl ring improve antibacterial activity by enhancing membrane permeability .
- Hydrophobic Moieties : Methyl groups on pyrazole increase lipophilicity (logP >3.0), favoring blood-brain barrier penetration .
- Steric Effects : Bulky substituents (e.g., trichlorophenyl) reduce off-target interactions by 40% in cytotoxicity assays .
Case Study : 5-Methyl-1-phenylpyrazole-4-carboxylic acid derivatives showed 90% inhibition against DLA cells at 10 µM via apoptosis induction .
Basic: What are the best practices for purity analysis and validation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
